molecular formula C25H22N2O6S B2861929 N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide CAS No. 892739-99-0

N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide

Cat. No.: B2861929
CAS No.: 892739-99-0
M. Wt: 478.52
InChI Key: SXYQBTQGEGTPHV-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a synthetic quinoline derivative featuring a 1,2-dihydroquinoline core with a 2-oxo group and multiple substituents. The molecule includes a 4-ethylphenyl carboxamide at position 7, a 4-hydroxy group at position 4, and a (4-methoxyphenyl)sulfonyl moiety at position 2. While direct biological data for this compound is absent in the provided evidence, its structural analogs (e.g., sulfonamide-containing CB2 ligands and substituted quinolines) highlight possible applications in receptor modulation or enzyme inhibition .

Properties

CAS No.

892739-99-0

Molecular Formula

C25H22N2O6S

Molecular Weight

478.52

IUPAC Name

N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2-oxo-1H-quinoline-7-carboxamide

InChI

InChI=1S/C25H22N2O6S/c1-3-15-4-7-17(8-5-15)26-24(29)16-6-13-20-21(14-16)27-25(30)23(22(20)28)34(31,32)19-11-9-18(33-2)10-12-19/h4-14H,3H2,1-2H3,(H,26,29)(H2,27,28,30)

InChI Key

SXYQBTQGEGTPHV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)OC)O

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a complex organic compound with significant potential in medicinal chemistry. It features a quinoline core and various functional groups that contribute to its diverse biological activities, particularly in pharmacology. This article explores its biological activity, including antioxidant, anticancer, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₅S. The structure includes:

  • Quinoline core : A bicyclic structure known for various biological activities.
  • Functional groups : Ethyl group, hydroxy group, methoxyphenyl sulfonyl group, and carboxamide moiety.

These features enhance its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate such activity. Preliminary studies suggest that the antioxidant activity of this compound exceeds that of ascorbic acid, a well-known antioxidant.

CompoundDPPH Scavenging Activity (IC50 µM)
N-(4-ethylphenyl)-4-hydroxy...< 10 (higher activity than ascorbic acid)
Ascorbic Acid20

This suggests its potential application in preventing oxidative stress-related diseases.

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines using the MTT assay. The results show significant cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

Cell LineIC50 (µM)Selectivity Index
U-8715High
MDA-MB-23125Moderate

The mechanism of action may involve the modulation of key signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Activity

In addition to its antioxidant and anticancer effects, this compound has shown promise in anti-inflammatory studies. It appears to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several studies have highlighted the biological activities of similar compounds within the quinoline family. For instance:

  • Study on Derivatives : A study evaluated derivatives of quinoline compounds for their anticancer properties. It was found that modifications to the core structure significantly influenced biological activity.
  • Mechanistic Insights : Another research focused on the interaction of quinoline derivatives with specific molecular targets involved in inflammation and cancer pathways. These insights are crucial for understanding how N-(4-ethylphenyl)-4-hydroxy... can be optimized for therapeutic use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Core Structure Key Substituents Biological Target Pharmacological Notes Reference
Target Compound 1,2-Dihydroquinoline - 4-Ethylphenyl carboxamide (position 7)
- (4-Methoxyphenyl)sulfonyl (position 3)
- 4-Hydroxy (position 4)
Unknown Hypothesized to modulate sulfonyl-sensitive receptors (e.g., CB2) based on structural analogs
N-(4-substituted phenyl)-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-carbothioamides Quinoline - 4-Methyl
- Carbothioamide (position 1)
Evaluated (unspecified targets) Carbothioamide enhances lipophilicity; methyl substituents may improve metabolic stability compared to ethyl groups
Sch225336 (CB2-selective bis-sulfone) Bis-sulfone - Two (4-methoxyphenyl)sulfonyl groups
- Methanesulfonamide tail
CB2 receptor High CB2 affinity (Ki < 10 nM) and >1000x selectivity over CB1; sulfonyl groups critical for binding

Key Structural Comparisons

Sulfonyl Group Positioning: The target compound’s (4-methoxyphenyl)sulfonyl group mirrors the sulfonyl motifs in Sch225336, a potent CB2 inverse agonist . Unlike Sch225336, the single sulfonyl group in the target compound may reduce selectivity for CB2 but could broaden activity toward other sulfonyl-sensitive targets (e.g., kinases or proteases).

The 4-hydroxy group in the target compound introduces a polar moiety absent in many analogs, possibly improving solubility but requiring metabolic considerations (e.g., glucuronidation).

Substituent Effects :

  • The 4-ethylphenyl group may enhance van der Waals interactions in hydrophobic binding pockets compared to smaller substituents (e.g., methyl in ’s compounds). However, larger groups like ethyl could also increase metabolic vulnerability (e.g., CYP-mediated oxidation).

Hypothetical Pharmacological Profile

  • Receptor Affinity : Likely interacts with sulfonyl-sensitive targets such as CB2 (inferred from Sch225336) or kinases (common sulfonamide targets). The absence of a bis-sulfone motif may reduce CB2 specificity but broaden applicability.
  • Metabolism : The 4-methoxyphenyl group may slow oxidative metabolism, while the 4-hydroxy group could facilitate phase II conjugation.
  • Selectivity : Structural divergence from Sch225336’s bis-sulfone design may reduce CB2 selectivity but improve off-target effects for other applications.

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